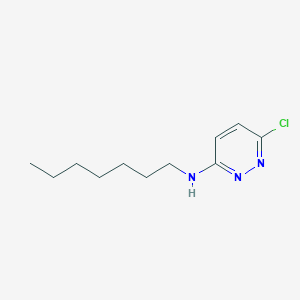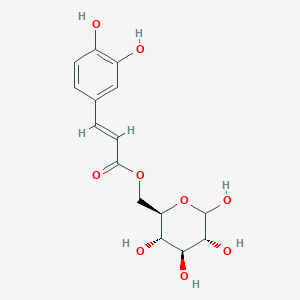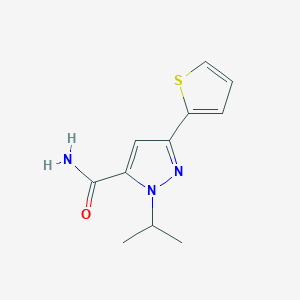
3-((4-Aminopyridin-2-yl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Aminopyridin-2-yl)amino)benzoic acid is an organic compound that features both an amino group and a carboxylic acid group attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminopyridin-2-yl)amino)benzoic acid typically involves the reaction of 4-aminopyridine with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and flow rates to optimize the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Aminopyridin-2-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group yields the corresponding amino compound .
Aplicaciones Científicas De Investigación
3-((4-Aminopyridin-2-yl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: It is used in the production of dyes and pigments due to its ability to form stable complexes with metals
Mecanismo De Acción
The mechanism of action of 3-((4-Aminopyridin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cell membrane integrity, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid: Similar in structure but lacks the pyridine ring.
3-Aminobenzoic acid: Similar but lacks the pyridine ring and has the amino group in a different position.
4-((3-Aminopyridin-2-yl)amino)benzoic acid: A closely related compound with similar properties
Uniqueness
3-((4-Aminopyridin-2-yl)amino)benzoic acid is unique due to the presence of both the pyridine ring and the benzoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C12H11N3O2 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
3-[(4-aminopyridin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H11N3O2/c13-9-4-5-14-11(7-9)15-10-3-1-2-8(6-10)12(16)17/h1-7H,(H,16,17)(H3,13,14,15) |
Clave InChI |
HNJPCKXNRPKGJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC2=NC=CC(=C2)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/structure/B15291508.png)
![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)










